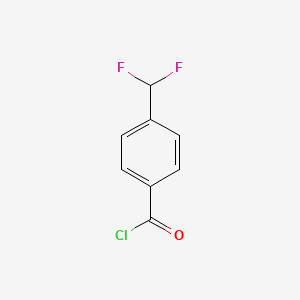

4-(Difluoromethyl)benzoyl chloride

Description

Strategic Importance of Fluorine and Difluoromethyl Moieties in Chemical Design

The introduction of fluorine into organic molecules is a well-established strategy for modulating their chemical and biological properties. tandfonline.comvictoria.ac.nznih.gov Fluorine's high electronegativity and small van der Waals radius can significantly alter the pKa, dipole moment, and metabolic stability of a compound. tandfonline.com The substitution of hydrogen with fluorine can block sites susceptible to metabolic oxidation, thereby increasing the half-life of a drug candidate. mdpi.com This strategic placement can also enhance binding affinity to target proteins and improve membrane permeability. tandfonline.comtandfonline.com

The difluoromethyl (CF2H) group, in particular, has garnered significant interest. It is recognized as a lipophilic hydrogen bond donor, a characteristic that sets it apart from other functional groups. alfa-chemistry.comh1.co This moiety can serve as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups, which are common pharmacophores in many pharmaceuticals. nih.gov The replacement of a methyl group with a difluoromethyl group can lead to a more moderate increase in lipophilicity compared to a trifluoromethyl group, while also introducing hydrogen bonding capabilities. alfa-chemistry.com These unique attributes make the difluoromethyl group a valuable component in the design of novel drugs, agrochemicals, and functional materials. nih.govacs.orgsioc.ac.cn

Overview of Benzoyl Chlorides as Versatile Acylating Reagents

Benzoyl chlorides are a class of acyl halides that serve as highly versatile acylating agents in organic synthesis. rsc.orgdntb.gov.ua They are important intermediates in the manufacturing of a wide array of products, including dyes, perfumes, organic peroxides, pharmaceuticals, and resins. chemicalbook.comontosight.ai Their utility stems from the reactivity of the acyl chloride group, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles such as alcohols, amines, and arenes. This reactivity allows for the straightforward introduction of the benzoyl moiety into a diverse range of molecular frameworks. ontosight.ai The synthesis of benzoyl chlorides is often achieved from the corresponding benzoic acids using reagents like thionyl chloride or oxalyl chloride. chemicalbook.comprepchem.comprepchem.com

Scope and Research Directions for 4-(Difluoromethyl)benzoyl Chloride

This compound emerges as a significant building block that combines the advantageous properties of the difluoromethyl group with the synthetic versatility of a benzoyl chloride. This compound provides a direct route for incorporating the 4-(difluoromethyl)benzoyl unit into various molecules. Research involving this reagent is directed towards the synthesis of novel bioactive compounds in medicinal chemistry and agrochemistry, where the difluoromethyl group can enhance efficacy and pharmacokinetic profiles. acs.orgontosight.aiccspublishing.org.cn Furthermore, its application extends to material science, where the introduction of this fluorinated moiety can influence the electronic and physical properties of polymers and other advanced materials. nih.gov The reactivity of this compound allows for its use in a range of acylation reactions to create esters, amides, and ketones bearing the unique 4-(difluoromethyl)phenyl group, opening avenues for the exploration of new chemical entities with tailored properties.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1352755-21-5 |

| Molecular Formula | C8H5ClF2O |

| Purity | 95% |

| Appearance | N/A |

| Shipping Temperature | Room Temperature |

| Storage Temperature | 4-8°C |

| Data sourced from AOBChem USA aobchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBZKLFVSNRNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Difluoromethyl Benzoyl Chloride

Direct Difluoromethylation Approaches for Aroyl Chloride Scaffolds

These methods aim to introduce the difluoromethyl group directly onto an aromatic ring that already possesses an acyl chloride or a closely related functional group.

A significant advancement in the synthesis of difluoromethylated arenes involves the palladium-catalyzed decarbonylative cross-coupling of acid chlorides. nih.gov This transformation provides a direct route from readily available aromatic carboxylic acids to the desired products. The reaction utilizes a difluoromethyl zinc reagent in a process that proceeds efficiently at room temperature and demonstrates a broad tolerance for various functional groups. nih.gov

The reaction mechanism allows for the conversion of a wide range of aroyl chlorides into their corresponding difluoromethylated analogues. This method is particularly noteworthy for its mild conditions, which are often absent in traditional fluoroalkylation chemistry. nih.gov The direct use of an aroyl chloride precursor makes this a highly convergent strategy for accessing compounds like 4-(difluoromethyl)benzene, the decarbonylated product of 4-(trifluoromethyl)benzoyl chloride's hypothetical precursor in this reaction.

Table 1: Examples of Palladium-Catalyzed Decarbonylative Difluoromethylation (Illustrative data based on the described methodology)

| Aroyl Chloride Substrate | Product | Yield (%) |

|---|---|---|

| Benzoyl chloride | Difluoromethylbenzene | 95 |

| 4-Methoxybenzoyl chloride | 1-(Difluoromethyl)-4-methoxybenzene | 92 |

| 4-Chlorobenzoyl chloride | 1-Chloro-4-(difluoromethyl)benzene | 85 |

This table illustrates the general applicability of the decarbonylative difluoromethylation reaction to various aroyl chlorides as reported in the literature. nih.gov

Nickel catalysis has emerged as a powerful tool for the difluoromethylation of (hetero)aryl chlorides using the inexpensive and abundant industrial chemical chlorodifluoromethane (B1668795) (ClCF2H). nih.govresearchgate.net This method proceeds under mild conditions (e.g., 60 °C) and exhibits high efficiency and a broad substrate scope, including complex pharmaceutical molecules. nih.govthieme-connect.de The reaction is typically catalyzed by a nickel(II) salt, such as NiCl2, with a suitable ligand, in the presence of a reducing agent like zinc dust. nih.gov

The proposed mechanism initiates with the oxidative addition of the aryl chloride to a Ni(0) species. nih.govnih.gov A difluoromethyl radical is believed to be a key intermediate in the catalytic cycle. nih.govnih.gov While this methodology has been extensively demonstrated for a wide range of aryl chlorides, its direct application to aroyl chlorides like 4-chlorobenzoyl chloride is not explicitly reported and may present challenges. The electrophilic carbonyl group of the aroyl chloride could potentially interfere with the catalytic cycle, for instance, by reacting with the Ni(0) catalyst or other intermediates. However, its successful application to a precursor like 4-chlorotoluene, which could then be oxidized and converted to the target benzoyl chloride, represents a viable, albeit indirect, application of this powerful difluoromethylation technology.

Copper-catalyzed cross-coupling is a widely used method for constructing aryl–fluoroalkyl bonds. nih.gov However, these reactions have traditionally been more effective with aryl iodides, while the less expensive and more abundant aryl bromides and chlorides are often poor substrates. nih.gov This limitation stems from the slow oxidative addition of the aryl halide to the Cu(I)–RF intermediate in the proposed Cu(I)/Cu(III) catalytic cycle. nih.gov

Recent research has shown that the presence of ortho-directing groups on the aryl halide substrate can dramatically enhance the reactivity of aryl bromides and chlorides in copper-mediated fluoroalkylation reactions. nih.govnih.gov Directing groups such as pyridine (B92270), oxazoline, or esters accelerate the otherwise sluggish oxidative addition step. nih.govnih.gov While this strategy has been successfully applied to various aryl bromides and chlorides, its direct application to an aroyl chloride itself is not established. The carbonyl group is not a typical directing group in this context. Therefore, for this method to be applicable to the synthesis of 4-(difluoromethyl)benzoyl chloride, one would likely need to start with a precursor containing a suitable directing group, perform the copper-catalyzed difluoromethylation, and then convert the directing group into the desired benzoyl chloride functionality in subsequent steps.

Multistep Synthetic Routes via Precursor Functionalization

These routes involve the synthesis of a key intermediate, typically 4-(difluoromethyl)benzoic acid, which is then converted to the final product. This approach is often more established and versatile.

The conversion of a carboxylic acid to an acyl chloride is a fundamental and highly efficient transformation in organic synthesis. The most common reagents for this purpose are thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2). reddit.comgoogle.comprepchem.com The reaction to produce this compound from 4-(difluoromethyl)benzoic acid is a standard procedure. sigmaaldrich.com

Using oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (B109758) (DCM), is a very mild and clean method, as the byproducts (CO, CO2, HCl) are gaseous. google.comprepchem.com Alternatively, refluxing the carboxylic acid with an excess of thionyl chloride, sometimes with a few drops of DMF as a catalyst, is also a very effective and common industrial practice. youtube.com After the reaction is complete, the excess thionyl chloride can be removed by distillation, leaving the desired aroyl chloride. youtube.com

Table 2: Common Reagents for the Synthesis of Acyl Chlorides from Carboxylic Acids

| Reagent | Typical Conditions | Advantages | Byproducts |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, neat or in solvent, cat. DMF | Inexpensive, powerful reagent | SO₂(g), HCl(g) |

| Oxalyl Chloride ((COCl)₂) | Room temp., inert solvent (e.g., DCM), cat. DMF | Mild conditions, volatile byproducts | CO(g), CO₂(g), HCl(g) |

This table summarizes common laboratory reagents for the conversion of carboxylic acids to acyl chlorides, a reaction directly applicable to the synthesis of this compound from its corresponding benzoic acid. reddit.comyoutube.com

A crucial part of the multistep approach is the initial synthesis of a suitable difluoromethylated aromatic precursor. Significant progress has been made in the direct C-H difluoromethylation of aromatic compounds, which avoids the need for pre-functionalized substrates. nih.gov These methods can install a CF2H group onto a simple benzene (B151609) ring or a substituted derivative, which can then be elaborated into 4-(difluoromethyl)benzoic acid. For example, difluoromethylation of toluene (B28343) would yield (difluoromethyl)toluene, which could then be oxidized to 4-(difluoromethyl)benzoic acid.

Another powerful strategy involves the deprotonation of widely available Ar-CF2H starting materials to generate nucleophilic Ar-CF2− synthons. acs.org This approach allows for the construction of more complex molecules by reacting the difluoromethyl anion equivalent with various electrophiles. While not a direct route to the benzoyl chloride, it represents a key method for creating the necessary difluoromethylated aromatic core structure from which the target can be synthesized. acs.org These modern C-H functionalization and related strategies offer high step-economy for producing the key 4-(difluoromethyl)benzoic acid intermediate. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Difluoromethyl Benzoyl Chloride

Nucleophilic Acyl Substitution Pathways

4-(Difluoromethyl)benzoyl chloride, as a derivative of carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. libretexts.org This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new acyl compound. libretexts.orglibretexts.org The general mechanism begins with the nucleophile adding to the polar carbon-oxygen double bond, forming a tetrahedral alkoxide ion intermediate which then expels the chloride leaving group to yield a new carbonyl compound. libretexts.orgyoutube.com

The reaction of acyl chlorides with primary amines serves as a key method for the synthesis of N-substituted amides. libretexts.org In a typical reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This initial nucleophilic addition is followed by the elimination of the chloride ion and a proton from the nitrogen, yielding the corresponding amide. libretexts.org For instance, the reaction between ethanoyl chloride and ethylamine (B1201723) produces N-ethylethanamide and ethylammonium (B1618946) chloride. libretexts.org A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine, is typically added to neutralize the hydrogen chloride that is formed. libretexts.orgnsf.gov This prevents the protonation of the amine nucleophile, which would render it unreactive. libretexts.org Secondary amines also react with benzoyl chloride to form the corresponding amide. reddit.com

The reaction proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The carbon-oxygen double bond then reforms, and the chloride ion is expelled. Finally, a base removes a proton from the nitrogen to give the final amide product. libretexts.org

Similar to amines, alcohols act as nucleophiles in reactions with acyl chlorides to form esters. libretexts.org The reaction of this compound with an alcohol would yield the corresponding 4-(difluoromethyl)benzoate ester. This reaction is a standard method for esterification due to the high reactivity of acyl chlorides. libretexts.org The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the benzoyl chloride. libretexts.org This is followed by the elimination of the chloride ion and a proton from the alcohol's hydroxyl group. libretexts.orglibretexts.org The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the byproduct, hydrogen chloride. researchgate.net

Studies on the amine-catalyzed esterification of benzoyl chloride with alcohols have shown that the mechanism can be complex. researchgate.net For the reaction with butanol, a general-base-catalyzed mechanism is suggested by a significant isotope effect when using deuterated butanol. researchgate.net In contrast, for the reaction with phenol, the mechanism is likely either base-catalyzed or nucleophilic-catalyzed, with no definitive evidence to rule out either pathway completely. researchgate.net A remarkably fast benzoylation of alcohols has been achieved using TMEDA (N,N,N′,N′-tetramethylethylenediamine) at low temperatures, suggesting the formation of an activating TMEDA-benzoyl chloride complex. organic-chemistry.org

Table 1: Reactivity of Benzoyl Chloride with Various Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Primary Amine | N-substituted Amide | Typically in the presence of a base | libretexts.org |

| Secondary Amine | N,N-disubstituted Amide | Typically in the presence of a base | reddit.com |

| Alcohol | Ester | Often with a base like pyridine or triethylamine | libretexts.orgresearchgate.net |

| Phenol | Phenyl Ester | Amine-catalyzed | researchgate.net |

Influence of the Difluoromethyl Group on Reaction Kinetics and Selectivity

The difluoromethyl (CF2H) group at the para-position of the benzoyl chloride significantly influences its reactivity. cas.cn This influence stems from the electronic properties of the CF2H group, which can alter the electrophilicity of the carbonyl carbon. cas.cn

The difluoromethyl group is known to be an electron-withdrawing group due to the high electronegativity of the fluorine atoms. cas.cn This electron-withdrawing nature increases the partial positive charge on the carbonyl carbon of this compound, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgcas.cn This enhanced electrophilicity generally leads to a higher reaction rate compared to unsubstituted benzoyl chloride. The effect is analogous to, though typically less pronounced than, the trifluoromethyl group. ontosight.ainih.gov The electron-withdrawing effect of para-substituents on benzoyl chloride derivatives has been shown to influence reaction mechanisms. researchgate.net

Mechanistic studies on the reactions of benzoyl chloride derivatives provide insight into the intermediates and transition states involved. For nucleophilic acyl substitution, a tetrahedral intermediate is a key species. libretexts.orgmasterorganicchemistry.com The stability of this intermediate and the transition states leading to and from it are influenced by the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the difluoromethyl group, can stabilize the negatively charged tetrahedral intermediate through inductive effects, thereby lowering the activation energy of the reaction. researchgate.net

In the context of amine-catalyzed esterification, the formation of an acylammonium salt as a key intermediate has been observed via NMR for solutions of benzoyl chloride and an amine in the absence of an alcohol. researchgate.net However, this intermediate was not detected by IR spectroscopy during the actual ester formation, except when using 4-(dimethylamino)pyridine as the catalyst. researchgate.net This suggests that the reaction pathway and the nature of the intermediates can be highly dependent on the specific reactants and catalysts involved.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Fluorinated Organic Compounds

4-(Difluoromethyl)benzoyl chloride serves as a foundational building block for constructing complex fluorinated molecules. americanelements.comchemscene.com The presence of the highly reactive acyl chloride group allows for straightforward covalent bond formation with a variety of nucleophiles, effectively transferring the 4-(difluoromethyl)benzoyl moiety onto a target scaffold. The difluoromethyl group itself is often considered a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding while resisting metabolic oxidation, making it a desirable feature in medicinal and agrochemical chemistry. sigmaaldrich.com

The development of new therapeutic agents frequently leverages the unique properties conferred by fluorine atoms. tcichemicals.commdpi.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to the element's impact on drug efficacy and pharmacokinetics. tcichemicals.com this compound is an important precursor in this field, enabling the synthesis of potential drug candidates through acylation reactions. It can react with amine or alcohol functionalities within a complex molecule to form stable amide or ester linkages, respectively. This reaction introduces the difluoromethylphenyl group, which can modulate the parent molecule's biological activity, improve its metabolic profile by blocking sites of oxidation, and enhance its ability to permeate cell membranes. lifechemicals.com

Table 1: Illustrative Synthetic Reactions of this compound

| Reactant Type | Generic Structure | Product Type | General Reaction |

|---|---|---|---|

| Primary Amine | R-NH₂ | Amide | R-NH₂ + C₈H₅ClF₂O → R-NHCO-C₆H₄-CHF₂ + HCl |

| Secondary Amine | R₂NH | Amide | R₂NH + C₈H₅ClF₂O → R₂NCO-C₆H₄-CHF₂ + HCl |

Component in the Development of Agrochemicals

The principles that make fluorination attractive in pharmaceuticals also apply to the agrochemical industry, where enhanced potency and environmental stability are critical. tcichemicals.comossila.com Roughly 30% of all agrochemicals, including herbicides, insecticides, and fungicides, contain fluorine. tcichemicals.com this compound is utilized as a key intermediate in the synthesis of these products. By incorporating the 4-(difluoromethyl)benzoyl group, chemists can develop new agrochemicals with improved performance, greater target specificity, and better resistance to degradation in the field compared to their non-fluorinated counterparts. sigmaaldrich.com

In the realm of materials science, fluorinated compounds are essential for creating materials with specialized properties. sigmaaldrich.com this compound finds utility in the synthesis of molecules for advanced applications, including liquid crystals. The rigid aromatic ring combined with the polar difluoromethyl group can be used to design molecules with specific dipole moments and intermolecular interactions necessary for forming liquid crystalline phases. These properties are crucial for applications in displays and optical devices. Furthermore, the incorporation of this building block can enhance the thermal stability and tune the electronic properties of polymers and other advanced materials.

Facilitating Late-Stage Functionalization in Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in organic synthesis that involves modifying a complex molecule, such as a natural product or a drug candidate, in the final steps of its synthesis. wikipedia.orgacs.org This approach avoids the need for a lengthy de novo synthesis to produce analogues of a lead compound. nih.gov this compound is an excellent reagent for LSF, provided the target molecule possesses an available nucleophilic site (e.g., a hydroxyl or amine group). nih.gov By reacting a complex molecule with this compound, chemists can rapidly and efficiently introduce the difluoromethylbenzoyl group. This allows for the swift generation of new derivatives for structure-activity relationship (SAR) studies, which is a critical process in optimizing the properties of a potential drug or agrochemical. acs.orgnih.gov

Contribution to the Construction of Fluorinated Compound Libraries for Research

Modern drug and materials discovery heavily relies on the screening of large, diverse collections of chemical compounds known as libraries. chemscene.com this compound is an ideal building block for the construction of focused libraries of fluorinated compounds. sioc.ac.cn Researchers can react this single precursor with hundreds or thousands of different amines, alcohols, and other nucleophiles in a parallel fashion. This process rapidly generates a large collection of novel molecules, all sharing the core 4-(difluoromethyl)benzoyl structure but differing in the appended chemical group. Such a library provides a rich resource for high-throughput screening campaigns aimed at identifying new hits for therapeutic targets or materials with specific functions. The use of fluorinated building blocks like this one is particularly advantageous for creating libraries for ¹⁹F NMR screening, a powerful method for identifying ligand binding. lifechemicals.com

Advanced Spectroscopic Characterization and Theoretical Studies

Comprehensive Spectroscopic Analysis Methodologies

The primary analytical techniques for characterizing 4-(Difluoromethyl)benzoyl chloride include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Raman spectroscopy. Each technique probes different aspects of the molecular structure, and together they provide a complete and complementary analytical picture.

NMR spectroscopy is the most powerful tool for determining the precise connectivity and local electronic environment of atoms in this compound.

The ¹H NMR spectrum provides distinct signals for the aromatic protons and the proton of the difluoromethyl group.

Aromatic Protons: The four protons on the benzene (B151609) ring typically appear as a complex second-order multiplet system, often approximated as an AA'BB' system. This pattern arises from the chemical inequivalence of the protons ortho and meta to the benzoyl chloride group. The protons ortho to the electron-withdrawing benzoyl chloride group (H-2, H-6) are deshielded and resonate at a lower field (higher ppm) compared to the protons ortho to the difluoromethyl group (H-3, H-5). Typically, these signals are observed in the range of 7.5 to 8.2 ppm.

Difluoromethyl Proton: The single proton of the difluoromethyl group (-CHF₂) gives a characteristic signal that is split into a triplet by the two adjacent, equivalent fluorine atoms. The coupling constant for this interaction (¹JH-F) is typically large, often in the range of 55-75 Hz. rsc.org This proton is significantly deshielded by the attached fluorine atoms and the aromatic ring, with its resonance expected in the region of 6.7 to 7.3 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~ 8.15 | Doublet | ~ 8.0 |

| Aromatic (H-3, H-5) | ~ 7.65 | Doublet | ~ 8.0 |

| Difluoromethyl (-CHF₂) | ~ 7.28 | Triplet (t) | ¹JH-F ≈ 71 |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Carbonyl Carbon: The carbon atom of the acyl chloride group (-COCl) is highly deshielded and appears as a singlet at a very low field, typically in the range of 164-168 ppm. rsc.orgoregonstate.edu

Aromatic Carbons: The spectrum shows four distinct signals for the six aromatic carbons due to symmetry. The carbon atom attached to the benzoyl chloride group (C-1) and the carbon attached to the difluoromethyl group (C-4) are quaternary and usually show weaker signals. Their chemical shifts are influenced by the substituent effects. The protonated aromatic carbons (C-2, C-6, C-3, C-5) resonate in the typical aromatic region of 125-140 ppm. oregonstate.edu

Difluoromethyl Carbon: The carbon of the difluoromethyl group is directly bonded to two fluorine atoms, causing its signal to be split into a triplet. The carbon-fluorine coupling constant (¹JC-F) is very large, typically over 200 Hz. rsc.org The chemical shift is expected in the range of 110-125 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carbonyl (-C OCl) | ~ 165 | Singlet (s) | - |

| Aromatic (C-1) | ~ 135 | Singlet (s) | - |

| Aromatic (C-2, C-6) | ~ 132 | Singlet (s) | - |

| Aromatic (C-3, C-5) | ~ 126 | Singlet (s) | - |

| Aromatic (C-4) | ~ 139 | Triplet (t) | ²JC-F ≈ 25 |

| Difluoromethyl (-C HF₂) | ~ 120 | Triplet (t) | ¹JC-F ≈ 273 |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, the two fluorine atoms of the -CHF₂ group are chemically and magnetically equivalent. Their signal is split into a doublet by the single adjacent proton. The coupling constant (¹JF-H) is identical in magnitude to the ¹JH-F observed in the ¹H NMR spectrum. rsc.org The chemical shift for difluoromethyl groups attached to an aromatic ring typically appears in the range of -90 to -120 ppm relative to a CFCl₃ standard. rsc.orgnih.govacgpubs.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Difluoromethyl (-CF ₂) | ~ -91 | Doublet (d) | ¹JF-H ≈ 71 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. libretexts.org

Carbonyl (C=O) Stretch: The most characteristic and intense absorption band for an acyl chloride is the C=O stretching vibration. This band appears at a high frequency, typically in the range of 1770-1815 cm⁻¹, with a secondary band (Fermi resonance) sometimes observed around 1740-1760 cm⁻¹. researchgate.netnist.gov

Aromatic C=C Stretches: The benzene ring gives rise to several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-F Stretches: The carbon-fluorine stretching vibrations of the difluoromethyl group are expected to produce strong absorption bands in the 1100-1300 cm⁻¹ region. jetir.org

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond of the acyl chloride group is found in the lower frequency region, typically between 870-900 cm⁻¹. jetir.org

Table 4: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Benzoyl Chloride | ~ 1785 | Strong |

| C=C Stretch | Aromatic Ring | ~ 1600, 1500, 1450 | Medium-Strong |

| C-F Stretch | Difluoromethyl | ~ 1100 - 1300 | Strong |

| C-Cl Stretch | Acyl Chloride | ~ 880 | Medium |

| C-H Stretch | Aromatic | ~ 3050 - 3100 | Medium-Weak |

Raman spectroscopy provides information about molecular vibrations that are complementary to IR spectroscopy. s-a-s.org While IR absorption requires a change in the dipole moment during a vibration, Raman scattering requires a change in the polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations that might be weak or absent in the IR spectrum. Key expected signals include:

Symmetric Ring Breathing: A strong, sharp band characteristic of the benzene ring, often appearing around 1000 cm⁻¹.

Aromatic C-H Bending: In-plane and out-of-plane bending modes of the aromatic C-H bonds.

Substituent-Ring Stretches: Vibrations corresponding to the stretching of the C-COCl and C-CHF₂ bonds against the aromatic ring.

DFT calculations are often used to predict and assign Raman active modes, aiding in the interpretation of the experimental spectrum. osaka-u.ac.jprsc.org

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry of benzoyl chloride and its derivatives provides critical information regarding the molecular weight and fragmentation patterns, which aids in structural confirmation. In electron impact (EI) mass spectrometry, this compound would be expected to exhibit a molecular ion peak corresponding to its molecular weight.

Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine atom and the cleavage of the bond between the carbonyl group and the aromatic ring. For instance, studies on substituted benzoyl chlorides have shown a propensity for the elimination of a chlorine atom to form an acylium ion, [M-Cl]⁺. nih.gov Further fragmentation can occur through the loss of the benzoyl radical ([M-PhCO]⁺) or other characteristic cleavages influenced by the substituents on the aromatic ring. nih.gov The fragmentation of aromatic compounds often results in stable ions due to the delocalization of charge within the benzene ring. libretexts.org

A typical fragmentation pattern for a substituted benzoyl chloride is detailed in the table below, which can be extrapolated to understand the behavior of this compound.

Table 1: Common Mass Spectral Fragments of Substituted Benzoyl Chlorides

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-COCl]⁺ | Loss of the chlorocarbonyl group |

| [C₆H₄X]⁺ | Phenyl ring with substituent |

| [C₅H₄]⁺ | Cyclopentadienyl cation |

This table is a generalized representation based on common fragmentation patterns of benzoyl chlorides and may not represent all possible fragments for this compound.

Quantum Chemical and Computational Modeling

Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level, providing insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure and electronic properties of molecules. researchgate.net By optimizing the geometry of this compound using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), a stable, low-energy conformation can be determined. researchgate.netkab.ac.ug These calculations provide precise bond lengths, bond angles, and dihedral angles.

DFT also allows for the calculation of electronic properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. rsc.org These parameters are crucial for understanding the molecule's reactivity, with regions of high electron density indicating potential sites for electrophilic attack and regions of low electron density suggesting susceptibility to nucleophilic attack. Recent advancements in DFT, including the development of new functionals, continue to improve the accuracy of these predictions. arxiv.org

Studies on similar fluorinated molecules have shown that the conformational preference of the difluoromethyl group can be influenced by solvent effects and intramolecular interactions. nih.gov For example, in the gas phase, a conformation where the C-H bond of the CF₂H group is syn-periplanar to a neighboring carbonyl group might be favored, while in a solvent, the preference could be reversed. nih.gov The rotational barrier for the difluoromethyl group is an important parameter that influences its dynamic behavior.

Computational methods, particularly DFT, are invaluable for investigating the mechanisms and energetics of chemical reactions involving this compound. nih.govacs.org For instance, the hydrolysis of benzoyl chloride is a well-studied reaction, and computational models can elucidate the transition state structures and activation energies involved. nih.govacs.org

By modeling the reaction of this compound with various nucleophiles, it is possible to predict the reaction pathways, identify key intermediates, and calculate the reaction rates. researchgate.net These computational insights can help in understanding the reactivity of the acyl chloride group and the influence of the difluoromethyl substituent on the reaction energetics. Time-dependent DFT (TD-DFT) can further be used to understand the electronic transitions that occur during a reaction. acs.org

The difluoromethyl group is recognized as a potential, albeit weak, hydrogen bond donor. bohrium.comnih.govchemistryviews.org The C-H bond in the CF₂H group is polarized by the adjacent fluorine atoms, making the hydrogen atom partially positive and capable of forming hydrogen bonds with electron-rich atoms like oxygen. nih.gov

Computational studies can quantify the strength and geometry of these hydrogen bonds. bohrium.com Methods like Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical points of the hydrogen bond, providing evidence for its existence and an estimation of its strength. nih.gov The ability of the difluoromethyl group to act as a hydrogen bond donor can have significant implications for its interaction with other molecules, including solvents and biological receptors. nih.gov

Table 2: Calculated Hydrogen Bond Parameters for a Model Difluoromethyl Compound

| Parameter | Value | Reference |

| H···O distance | ~2.4 Å | bohrium.com |

| Interaction Energy | ~ -1 kcal/mol | bohrium.com |

This table presents data from a study on a model compound and illustrates the typical parameters of a C-F₂H···O hydrogen bond.

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of this compound.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations using DFT can predict the ¹H and ¹³C NMR chemical shifts. kab.ac.ugd-nb.infobohrium.com Recent machine learning approaches have also shown high accuracy in predicting NMR spectra. nih.gov These predictions are invaluable for assigning the peaks in an experimental spectrum. The accuracy of these predictions can be enhanced by considering conformational averaging and solvent effects. github.io

IR Spectroscopy: The vibrational frequencies and intensities of the infrared (IR) spectrum can be calculated using DFT. researchgate.net These calculations help in assigning the observed IR absorption bands to specific vibrational modes of the molecule, such as the characteristic C=O and C-Cl stretching frequencies. researchgate.net Computational models can also predict how these frequencies shift upon interaction with other molecules. dntb.gov.ua Machine learning models are also being developed for the prediction of IR spectra. nih.gov

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms in the difluoromethyl group is highly sensitive to the local electronic environment. Predicting ¹⁹F NMR chemical shifts is more challenging computationally but can provide detailed information about the conformation and interactions of the CF₂H group. nih.gov

Q & A

Q. Table 2: Example Reaction with Amines

| Amine | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 4-Aminopiperidine | CH₂Cl₂ | DMAP | 89% | |

| Aniline | THF | None | 70% |

Q. What experimental precautions mitigate side reactions during derivatization of this compound?

- Methodological Answer :

- Control Moisture : Use rigorously dried solvents and reagents to prevent hydrolysis to the carboxylic acid.

- Temperature Modulation : Conduct reactions at 0°C to suppress competing pathways (e.g., uses ice baths during tosyl chloride additions).

- Workup : Quench excess acyl chloride with aqueous NaHCO₃ and extract products promptly () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.